(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate
CAS No.:
Cat. No.: VC16004616
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | methyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate |
| Standard InChI | InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7+ |
| Standard InChI Key | INGNGFMBSDVQRV-JXMROGBWSA-N |
| Isomeric SMILES | COC(=O)/C(=N/O)/C1=CC=CC=N1 |
| Canonical SMILES | COC(=O)C(=NO)C1=CC=CC=N1 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound’s structure features a pyridin-2-yl group bonded to a central carbon atom, which is doubly bonded to a hydroxyimino group (-NOH) and singly bonded to a methyl ester group (-COOCH3). The Z configuration denotes that the higher-priority groups (hydroxyimino and pyridinyl) are on the same side of the double bond . The IUPAC name, methyl (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetate, reflects this stereochemistry .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 154410-82-9 | |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| SMILES | COC(=O)/C(=N\O)/C1=CC=CC=N1 | |
| InChI Key | INGNGFMBSDVQRV-YFHOEESVSA-N |
Physicochemical Properties
Thermodynamic Parameters
Predicted and experimental properties from multiple sources are summarized below:
Table 2: Physical and Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.26–1.3 g/cm³ | |
| Boiling Point | 337.2±34.0 °C (predicted) | |
| Melting Point | Not reported | |
| Flash Point | 157.7±25.7 °C | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | |
| pKa | 7.75±0.50 (predicted) |
The compound’s moderate polarity, inferred from its polar surface area (71.52 Ų) , suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Suppliers recommend preparing stock solutions in DMSO at concentrations up to 10 mM, with storage at -20°C for ≤1 month .
Synthesis and Reactivity
Synthetic Routes
Though explicit synthetic protocols are omitted from the sources, the structure implies feasible pathways:
-
Condensation Reaction: Between pyridine-2-carbaldehyde and methyl nitroacetate under acidic conditions, followed by oximation.
-
N-Oxide Formation: Oxidation of a pyridinyl precursor and subsequent esterification.
Industrial-scale production likely employs inert atmospheres (N₂/Ar) to prevent decomposition .
Reactivity Profile
The hydroxyimino group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) . The ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s dual functionality (ester and imino groups) makes it a candidate for synthesizing heterocyclic drugs, particularly kinase inhibitors or antimicrobial agents . Its pyridine core is prevalent in FDA-approved drugs like esomeprazole and crizotinib.
Coordination Chemistry
Metal complexes derived from this ligand may exhibit catalytic or magnetic properties. For example, copper(II) complexes could mimic superoxide dismutase activity .
Material Science
Potential applications include:
-
Polymer Modification: As a crosslinking agent via imine formation.
-
Sensor Development: Pyridine-based ligands are used in fluorescent sensors for metal ions .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | -20°C (long-term), 2–8°C (short-term) | |
| Stability | Sensitive to moisture and air | |
| Disposal | Incineration or licensed waste management |
| Supplier | Purity | Packaging | Price (1g) |
|---|---|---|---|
| GlpBio | ≥97% | 25 µL, 10 mM | $184 |
| Chemenu | 95% | Lyophilized | $238 |
| VEGSCI Inc. | Not specified | On request | Custom quote |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume